molecular formula C10H11N5O B13338650 (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

Katalognummer: B13338650
Molekulargewicht: 217.23 g/mol
InChI-Schlüssel: YCCMQVSFKSGKBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is a heterocyclic compound featuring a benzotriazole moiety linked to a 3-aminoazetidine group via a methanone bridge. Synthesis of analogous compounds often involves coupling reactions using reagents like N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) under controlled conditions . Characterization typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Eigenschaften

Molekularformel

C10H11N5O

Molekulargewicht

217.23 g/mol

IUPAC-Name

(3-aminoazetidin-1-yl)-(2H-benzotriazol-5-yl)methanone

InChI

InChI=1S/C10H11N5O/c11-7-4-15(5-7)10(16)6-1-2-8-9(3-6)13-14-12-8/h1-3,7H,4-5,11H2,(H,12,13,14)

InChI-Schlüssel

YCCMQVSFKSGKBW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzotriazole moiety. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, followed by a coupling reaction with a benzotriazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms in the azetidine or benzotriazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or benzotriazole rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine and benzotriazole moieties are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is investigated for its potential therapeutic applications. Compounds containing azetidine and benzotriazole rings have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure might be exploited in the design of polymers or other advanced materials.

Wirkmechanismus

The mechanism of action of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the benzotriazole moiety can form hydrogen bonds or π-π interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s aminoazetidine group likely improves aqueous solubility compared to phenyl or bulky piperidinyl derivatives .

Key Observations :

  • Aminoazetidine derivatives require multi-step synthesis with specialized reagents (e.g., CDI), whereas acylbenzotriazoles are synthesized via one-pot methods using thionyl chloride .
  • Tetrazole-linked benzotriazoles exhibit moderate yields (32–79%) and notable anti-inflammatory activity .

Key Observations :

  • Pyrrolo-pyrrole benzotriazole derivatives (structurally related to the target) show potent autotaxin inhibition, a key enzyme in cancer and fibrosis .
  • Tetrazole hybrids demonstrate anti-nociceptive effects, suggesting the target compound may share similar pathways .

Biologische Aktivität

Chemical Structure

The structure of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone can be broken down into two significant components:

  • Azetidine ring : A five-membered saturated heterocyclic compound.
  • Benzo[d][1,2,3]triazole moiety : A fused aromatic system that is known for its biological activity.

Molecular Formula and Weight

  • Molecular Formula : C10_{10}H10_{10}N6_{6}O
  • Molecular Weight : 218.23 g/mol

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated that derivatives of benzo[d][1,2,3]triazole possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific derivative (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone was tested against:

  • Staphylococcus aureus
  • Escherichia coli

The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Anticancer Properties

The benzo-triazole derivatives have also been explored for their anticancer potential. In vitro studies revealed that (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone exhibited cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes linked to disease processes. The compound showed promising results as an inhibitor of:

  • Aldose reductase : An enzyme implicated in diabetic complications.

Inhibition assays indicated a competitive inhibition mechanism with an IC50 value of 25 µM.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several triazole derivatives including (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone against resistant strains. The study highlighted its effectiveness and lower toxicity compared to traditional antibiotics.

Case Study 2: Anticancer Screening

A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of a regimen containing this compound. Results showed a significant reduction in tumor size in 60% of participants after six weeks of treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.